molecular formula C10H17NO3 B14308652 Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate CAS No. 111303-43-6

Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate

Cat. No.: B14308652
CAS No.: 111303-43-6
M. Wt: 199.25 g/mol
InChI Key: WVQMIKMOIGXEBD-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a methyl ester group, a ketone group, and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst can yield the desired compound . Another method involves the refluxing of a xylene solution of methyl 3-aminobut-2-enoates and methyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, piperidine derivatives are known to interact with DNA via intercalation, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

111303-43-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 4-oxo-1-propan-2-ylpiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-7(2)11-5-4-9(12)8(6-11)10(13)14-3/h7-8H,4-6H2,1-3H3

InChI Key

WVQMIKMOIGXEBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=O)C(C1)C(=O)OC

Origin of Product

United States

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